N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Overview
Description
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline is an organic compound with a complex structure that includes benzyl, methoxy, and methylsulfanyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methylsulfanyl group: This step involves the reaction of 3-bromoaniline with methylthiolate, which can be generated in situ from sodium methanethiolate and dimethyl sulfoxide.
Coupling of the intermediates: The final step involves coupling the benzyloxy and methylsulfanyl intermediates using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline: Unique due to the combination of benzyloxy, methoxy, and methylsulfanyl groups.
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)benzamide: Similar structure but with a benzamide group instead of an aniline.
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)phenol: Similar structure but with a phenol group instead of an aniline.
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3-methylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-24-21-12-11-18(15-23-19-9-6-10-20(14-19)26-2)13-22(21)25-16-17-7-4-3-5-8-17/h3-14,23H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYJEESSZYMPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)SC)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153879 | |
Record name | 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356075-80-4 | |
Record name | 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356075-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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